Cas no 2098088-24-3 (1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole)

1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is a bicyclic pyrrolidine derivative with a rigid, saturated framework, making it a valuable scaffold in medicinal chemistry and drug discovery. Its structural complexity and stereochemical diversity enable precise modulation of pharmacological properties, such as bioavailability and target binding affinity. The isobutyl and methyl substituents enhance lipophilicity, potentially improving membrane permeability. This compound serves as a versatile intermediate for synthesizing bioactive molecules, particularly in CNS-targeting therapeutics and enzyme inhibitors. Its stability under physiological conditions further supports its utility in lead optimization. The bicyclic core also offers conformational restraint, aiding in the design of selective and potent ligands.
1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole structure
2098088-24-3 structure
Product Name:1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole
CAS No:2098088-24-3
MF:C11H22N2
MW:182.305782794952
CID:5725944
PubChem ID:121205240
Update Time:2025-05-19

1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole Chemical and Physical Properties

Names and Identifiers

    • 2098088-24-3
    • AKOS026713955
    • F1967-2931
    • 1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole
    • starbld0022873
    • 1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole
    • Inchi: 1S/C11H22N2/c1-8(2)4-11-10-7-13(3)6-9(10)5-12-11/h8-12H,4-7H2,1-3H3
    • InChI Key: TXUSTLWZXBXOTP-UHFFFAOYSA-N
    • SMILES: N1CC2CN(C)CC2C1CC(C)C

Computed Properties

  • Exact Mass: 182.178298710g/mol
  • Monoisotopic Mass: 182.178298710g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 15.3Ų

1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole Pricemore >>

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Additional information on 1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole

Introduction to 1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole (CAS No. 2098088-24-3)

1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole, identified by the CAS number 2098088-24-3, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the octahydropyrrolopyrrole class, a scaffold that has been increasingly explored for its potential biological activities and structural diversity. The presence of both isobutyl and methyl substituents in its molecular structure introduces unique electronic and steric properties, making it a promising candidate for further investigation in drug discovery and development.

The chemical structure of 1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole consists of two interconnected pyrrole rings fused in a pyrrolopyrrole motif, with the isobutyl group attached at the 1-position and a methyl group at the 5-position. This specific arrangement imparts a high degree of conformational flexibility, which is often exploited in designing molecules with enhanced binding affinity to biological targets. The compound's octahydro framework suggests potential interactions with proteins and enzymes, making it an attractive scaffold for developing novel therapeutic agents.

In recent years, there has been a surge in research focused on octahydropyrrolopyrroles due to their reported bioactivity in various pharmacological contexts. Studies have demonstrated that derivatives of this scaffold exhibit properties such as kinase inhibition, anti-inflammatory effects, and antimicrobial activity. The isobutyl and methyl substituents play a crucial role in modulating these activities by influencing the compound's solubility, metabolic stability, and binding interactions with biological targets. For instance, the isobutyl group can enhance hydrophobic interactions, while the methyl group can fine-tune steric hindrance and electronic distribution.

One of the most compelling aspects of 1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is its potential as a lead compound for further derivatization. Researchers have employed structure-activity relationship (SAR) studies to modify various positions within the molecule, aiming to optimize its pharmacological profile. The introduction of additional functional groups or different substituents can lead to compounds with improved efficacy, selectivity, and reduced toxicity. This flexibility makes it an invaluable tool for medicinal chemists seeking to develop next-generation therapeutics.

The synthesis of 1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.

Recent computational studies have shed light on the molecular dynamics and binding modes of 1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole with target proteins. Molecular docking simulations have revealed that this compound can interact with specific amino acid residues in enzymes and receptors, suggesting potential mechanisms of action. These insights have guided the design of more potent analogs with improved binding affinities. Additionally, quantum mechanical calculations have been used to predict the electronic properties of the molecule, which are essential for understanding its reactivity and interaction with biological systems.

The pharmacokinetic properties of 1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole are also of great interest. In vitro studies have examined its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its suitability for clinical development. Factors such as solubility, permeability, and metabolic stability are critical determinants of a drug's bioavailability and efficacy. By optimizing these parameters through structural modifications, researchers can enhance the compound's pharmacokinetic profile.

In conclusion,1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole (CAS No. 2098088-24-3) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and reported bioactivity make it a valuable scaffold for developing novel therapeutic agents. Ongoing studies continue to explore its applications in drug discovery, leveraging advances in synthetic chemistry, computational biology, and pharmacokinetic analysis. As our understanding of this compound grows,1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is poised to play a pivotal role in shaping the future of medicinal chemistry.

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